Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate
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Overview
Description
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate is an organic compound with a complex structure that includes an isoxazole ring, a tert-butyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol . This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require heating under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and enzymes. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylphenylacetate: Similar structure but lacks the isoxazole ring.
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains a similar tert-butyl group but has different functional groups.
Uniqueness
Methyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar substituents but different core structures.
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 3-(4-tert-butylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-10-13(15(18)19-5)14(17-20-10)11-6-8-12(9-7-11)16(2,3)4/h6-9H,1-5H3 |
InChI Key |
DXJBHVVTCWHLGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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